molecular formula C25H28FN3O3 B2826962 (3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(3-(4-fluorophenyl)azepan-1-yl)methanone CAS No. 1705420-55-8

(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(3-(4-fluorophenyl)azepan-1-yl)methanone

Cat. No. B2826962
CAS RN: 1705420-55-8
M. Wt: 437.515
InChI Key: JISHTOORTDGVAG-UHFFFAOYSA-N
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Description

(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(3-(4-fluorophenyl)azepan-1-yl)methanone is a useful research compound. Its molecular formula is C25H28FN3O3 and its molecular weight is 437.515. The purity is usually 95%.
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Scientific Research Applications

1. Antitumor Activity

  • A derivative, (2,4-dimethoxyphenyl)-[6-(3-fluorophenyl)-4-hydroxy-3-methylbenzofuran-2-yl]methanone, demonstrated selective cytotoxicity against a tumorigenic cell line, highlighting its potential as an antitumor agent (Hayakawa et al., 2004).

2. Anticonvulsant and CNS Depressant Properties

  • Compounds such as (5-Amino-1-ethyl-3-methyl-1H-pyrazol-4-yl)(2-chlorophenyl)methanone showed anticonvulsant properties and potential as central nervous system depressants (Butler et al., 1984).

3. Antimycobacterial Activity

  • Derivatives like 4-[5-(4-Fluoro phenyl)-1-phenyl-4,5-dihydro-1H-3-pyrazolyl]-2-methylphenol have shown good antimycobacterial activity, suggesting use in treating isoniazid-resistant Mycobacterium tuberculosis (Ali & Yar, 2007).

4. Potential Antipsychotic Agents

  • Studies have shown that compounds like 2-(Diethylamino)-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl] acetamide have antipsychotic-like properties in behavioral animal tests, offering potential as antipsychotic agents (Wise et al., 1987).

5. Antimicrobial and Anticancer Agents

  • Novel pyrazole derivatives have been synthesized and evaluated for their antimicrobial and anticancer activities. Certain compounds exhibited higher anticancer activity than the reference drug doxorubicin (Hafez et al., 2016).

6. Anti-Inflammatory and Antibacterial Agents

  • Microwave-assisted synthesis of novel pyrazoline derivatives showed promising results as anti-inflammatory and antibacterial agents, indicating their therapeutic potential (Ravula et al., 2016).

7. Hypersensitivity Reactions

  • Studies have identified hypersensitivity reactions, specifically IgE-mediated Type I allergy, to certain pyrazolone drugs, which is important for understanding adverse drug reactions (Himly et al., 2003).

8. Development of Precipitation-Resistant Solution Formulations

  • Research has been conducted on developing precipitation-resistant solution formulations for poorly water-soluble compounds like ((R)-7-(3,4-dichlorophenyl)-5-methyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)((S)-2-(4-fluorophenyl)pyrrolidin-1-yl)methanone, enhancing their bioavailability for clinical use (Burton et al., 2012).

9. Synthesis of Novel Derivatives for Biological Applications

  • Novel syntheses of derivatives like 4-Indazolyl-1,3,4-trisubstituted Pyrazole have been reported, offering potential for various biological applications (Hote & Lokhande, 2014).

10. Exploration of Tautomerism in NH-Pyrazoles

  • Research on NH-pyrazoles, such as those containing curcuminoid structures, has explored their tautomerism, contributing to a deeper understanding of their chemical behavior (Cornago et al., 2009).

11. Synthesis and Evaluation of Pyrazole Chalcones

  • Synthesis of 1-(2,4-dimethoxy-phenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)-propenone and its derivatives, and their evaluation for anti-inflammatory, antioxidant, and antimicrobial activities, have been investigated, demonstrating their multifaceted biological potential (Bandgar et al., 2009).

properties

IUPAC Name

[5-(2,5-dimethoxyphenyl)-2-methylpyrazol-3-yl]-[3-(4-fluorophenyl)azepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28FN3O3/c1-28-23(15-22(27-28)21-14-20(31-2)11-12-24(21)32-3)25(30)29-13-5-4-6-18(16-29)17-7-9-19(26)10-8-17/h7-12,14-15,18H,4-6,13,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JISHTOORTDGVAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=C(C=CC(=C2)OC)OC)C(=O)N3CCCCC(C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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